1-(4-Aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
1-(4-Aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazolone core with an aminopyridine and a difluoromethyl group, which contribute to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(4-Aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Aminopyridine Group: The aminopyridine moiety can be introduced through nucleophilic substitution reactions, where the pyrazolone core reacts with halogenated pyridine derivatives.
Addition of the Difluoromethyl Group: The difluoromethyl group is often introduced via nucleophilic addition reactions using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(4-Aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aminopyridine group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
1-(4-Aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The aminopyridine group can interact with enzymes and receptors, modulating their activity. The difluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways.
Comparison with Similar Compounds
1-(4-Aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one can be compared with similar compounds such as:
1-(4-Aminopyridin-2-yl)ethanone: This compound lacks the pyrazolone core and difluoromethyl group, resulting in different chemical and biological properties.
3-(Difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one:
4-Aminopyridine: This simpler compound lacks both the pyrazolone core and difluoromethyl group, making it less versatile in terms of chemical modifications and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C9H8F2N4O |
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Molecular Weight |
226.18 g/mol |
IUPAC Name |
2-(4-aminopyridin-2-yl)-5-(difluoromethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C9H8F2N4O/c10-9(11)6-4-8(16)15(14-6)7-3-5(12)1-2-13-7/h1-3,9H,4H2,(H2,12,13) |
InChI Key |
SHMLYDFXXRKIHG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1=O)C2=NC=CC(=C2)N)C(F)F |
Origin of Product |
United States |
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